Enantioselective DNA Minor Groove Recognition: (1R,2R) vs. (1S,2S) Bis-Netropsin Conjugates
In a direct head-to-head NMR structural comparison, the (1R,2R)-bis(netropsin)-1,2-cyclopropanedicarboxamide conjugate [(1R,2R)-BNC] bound perfectly isohelically to the 5'-TTTT site of d(CGAAAATTTTCG)₂, with each netropsin subunit oriented against a 5'-TTTT site and the cyclopropane linker following the natural right-handed twist of B-DNA. The complex was stabilized by single linear hydrogen bonds to thymidine O2 atoms. In contrast, the enantiomeric (1S,2S)-BNC bound the identical DNA duplex in a less favorable arrangement against 5'-AAAA sites, with structural distortion of the planar amide groups and N-methylpyrrole rings detected by NOE interactions . The (1R,2R) configuration thus delivers isohelical complementarity to the right-handed DNA minor groove, while the (1S,2S) configuration imposes an energetically penalized binding mode.
| Evidence Dimension | Isohelical DNA minor groove binding: strand selectivity and conformational match |
|---|---|
| Target Compound Data | (1R,2R)-BNC: Perfectly matching isohelical binding; each netropsin subunit oriented against 5'-TTTT; single linear H-bonds to thymidine O2; cyclopropane methylene projected away from DNA |
| Comparator Or Baseline | (1S,2S)-BNC: Mismatched binding forcing netropsin subunits against 5'-AAAA; further twisting of planar amide groups and N-methylpyrrole rings; detected by NOE interactions indicating conformational strain |
| Quantified Difference | Qualitative binding mode inversion: (1R,2R) binds 5'-TTTT isohelically → stable complex; (1S,2S) binds 5'-AAAA with induced structural distortion → less favorable arrangement. The relative orientation of the cyclopropane group is identical for both enantiomers, but this forces divergent netropsin alignment. |
| Conditions | One- and two-dimensional ¹H-NMR spectroscopy (NOESY, COSY) of diastereomeric complexes with d(CGAAAATTTTCG)₂ duplex DNA in aqueous solution; J. Am. Chem. Soc. 1994, 116, 7006–7020 |
Why This Matters
For researchers designing sequence-selective DNA-binding agents, the (1R,2R) enantiomer provides the correct helicity match to right-handed B-DNA, whereas the (1S,2S) enantiomer produces a structurally distorted complex—selection of the wrong enantiomer leads to fundamentally different molecular recognition outcomes.
- [1] Singh, M. P.; Plouvier, B.; Hill, G. C.; Gueck, J.; Pon, R. T.; Lown, J. W. Isohelicity and Strand Selectivity in the Minor Groove Binding of Chiral (1R,2R)- and (1S,2S)-Bis(netropsin)-1,2-cyclopropanedicarboxamide Ligands to Duplex DNA. J. Am. Chem. Soc. 1994, 116 (16), 7006–7020. View Source
